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Compound of Interest

Compound Name: 1-Bromo-3-(2-bromoethyl)benzene

Cat. No.: B1315802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(2-
bromoethyl)benzene, a key intermediate in organic synthesis. This document outlines its
chemical and physical properties, detailed experimental protocols for its synthesis, and a
discussion of its reactivity, tailored for professionals in chemical research and drug
development.

Core Compound Identification

e |[UPAC Name: 1-Bromo-3-(2-bromoethyl)benzene

e CAS Number: 40422-70-6

e Synonyms: 3-Bromophenethyl bromide, 3-Bromo-1-(2-bromoethyl)benzene

Physicochemical and Spectroscopic Data

The quantitative data for 1-Bromo-3-(2-bromoethyl)benzene are summarized in the table
below, providing a clear reference for experimental planning and execution.
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Property Value

Molecular Formula CsHsBr2

Molecular Weight 263.96 g/mol

Boiling Point 77-78 °C @ 0.1 mm Hg[1][2]

Density 1.725 g/mL at 25 °C[1][2]

Refractive Index (n20/D) 1.595[1]

Flash Point > 110 °C (> 230 °F)[1][2]

SMILES C1=CC(=CC(=C1)Br)CCBr|3]

INChl Key ZDWCLHIJHUMKCQS-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

1-Bromo-3-(2-bromoethyl)benzene can be synthesized via two primary routes, each offering
distinct advantages depending on the availability of starting materials. Both pathways are
illustrated in the workflow diagram below.
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Synthetic pathways to 1-Bromo-3-(2-bromoethyl)benzene.

Pathway 1: Bromination of 3-Bromophenylethanol
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This method involves the conversion of the primary alcohol in 3-bromophenylethanol to an alkyl
bromide. This is a standard transformation that can be achieved with high efficiency using
phosphorus tribromide or hydrobromic acid.

Detailed Experimental Protocol:

e Setup: Adry, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer,
a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes if
using HBr/H2S0Oa4).

e Reagents: To the flask, add 3-bromophenylethanol (0.1 mol, 20.1 g).

e Reaction (using PBr3): Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBrs)
(0.04 mol, 10.8 g) dropwise via the dropping funnel with vigorous stirring. After the addition is
complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4
hours.

o Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the
mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

 Purification: Combine the organic extracts and wash sequentially with water, saturated
sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium
sulfate (MgSO0ea), filter, and concentrate the solvent under reduced pressure. The crude
product can be purified by vacuum distillation to yield 1-Bromo-3-(2-bromoethyl)benzene.

Pathway 2: Radical Bromination of 1-Bromo-3-
ethylbenzene

This pathway utilizes a selective free-radical bromination at the benzylic position of the ethyl
side chain. The benzylic C-H bonds are weaker and more susceptible to radical cleavage than
other sp3 hybridized C-H bonds due to the resonance stabilization of the resulting benzylic
radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it
provides a low, steady concentration of bromine radicals, minimizing side reactions.

Detailed Experimental Protocol:
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e Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 1-bromo-3-ethylbenzene (0.1 mol, 18.5 g), N-Bromosuccinimide (NBS) (0.11
mol, 19.6 g), and carbon tetrachloride (CCla) (100 mL).

« Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or
azobisisobutyronitrile (AIBN).

o Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage
incandescent bulb to initiate and sustain the radical chain reaction. The reaction is monitored
by observing the consumption of the denser NBS, which is replaced by the less dense
succinimide floating on the solvent surface.

o Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to
remove the succinimide by-product.

 Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium
thiosulfate solution to remove any residual bromine, followed by a wash with brine. Dry the
organic layer over anhydrous sodium sulfate (MgSQa), filter, and remove the solvent under
reduced pressure. The crude 1-Bromo-3-(2-bromoethyl)benzene is then purified by
vacuum distillation.

Reactivity and Applications in Synthesis

1-Bromo-3-(2-bromoethyl)benzene is a bifunctional molecule with two bromine atoms of
differing reactivity. This differential reactivity is the cornerstone of its utility as a versatile
building block in multi-step organic synthesis.

 Aliphatic Bromine (on the ethyl chain): This bromine is at a primary, benzylic-like position,
making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2
pathways are possible) and elimination reactions. It is a good leaving group, readily
displaced by a wide range of nucleophiles such as amines, alkoxides, and cyanides. This
allows for the straightforward introduction of various functional groups at this position.

o Aromatic Bromine (on the benzene ring): This bromine is directly attached to the sp?
hybridized carbon of the benzene ring and is significantly less reactive towards nucleophilic
substitution. However, it serves as an excellent handle for metal-catalyzed cross-coupling
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reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new
carbon-carbon bonds.

This differential reactivity allows for selective, stepwise functionalization of the molecule,
making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and
other fine chemicals. Researchers can first perform reactions at the more labile ethyl bromide
position and then subsequently modify the aromatic ring via cross-coupling, or vice-versa,
depending on the desired synthetic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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